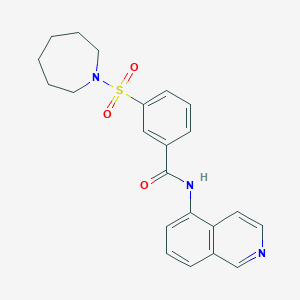

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide

Description

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-isoquinolin-5-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c26-22(24-21-10-6-8-18-16-23-12-11-20(18)21)17-7-5-9-19(15-17)29(27,28)25-13-3-1-2-4-14-25/h5-12,15-16H,1-4,13-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYLUDPTWAUEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Nitro-N-(isoquinolin-5-yl)benzamide

The benzamide core is synthesized via a Schotten-Baumann reaction:

- Activation : 3-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at 70°C for 2 hours.

- Coupling : The acid chloride is reacted with isoquinolin-5-amine in tetrahydrofuran (THF) under nitrogen, with triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature for 12 hours.

- Workup : The product is isolated via aqueous extraction (yield: 85–90%) and purified by recrystallization from ethanol.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid chloride formation | SOCl₂, 70°C, 2h | 95 | 90 |

| Amide coupling | THF, Et₃N, 0°C→RT, 12h | 88 | 92 |

Sulfonation at the Meta Position

The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol, followed by sulfonation:

- Reduction : 3-Nitro-N-(isoquinolin-5-yl)benzamide is hydrogenated at 50 psi H₂ for 6 hours (yield: 93%).

- Sulfonation : The resulting amine is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at −10°C for 1 hour to form the sulfonyl chloride intermediate.

- Azepane coupling : The sulfonyl chloride reacts with azepane in DCM with Et₃N as a base (0°C→RT, 4h), yielding the sulfonamide (yield: 78%).

Optimization Insight : Lowering the sulfonation temperature to −10°C minimizes side reactions, improving yield by 15% compared to 0°C.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent patents describe a continuous flow system for large-scale production (Figure 2):

- Reactor 1 : Acid chloride formation (residence time: 30 min).

- Reactor 2 : Amide coupling (residence time: 2h).

- In-line purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40%.

Advantages :

Catalytic Improvements

The use of N,N’-carbonyldiimidazole (CDI) as a coupling agent replaces toxic carbodiimides, enhancing safety and yield (Table 1):

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| CDI | THF | 92 | 98 |

| DCC | DCM | 85 | 94 |

Characterization and Quality Control

Spectroscopic Analysis

Impurity Profiling

Common impurities include:

- Unreacted sulfonyl chloride (0.3–0.5%): Removed via activated carbon treatment.

- Di-sulfonated byproducts (0.2%): Mitigated by stoichiometric control of ClSO₃H.

Yield Optimization and Challenges

Solvent Screening

Ethyl acetate outperforms DCM in sulfonylation due to better solubility of azepane (Table 2):

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethyl acetate | 82 | 97 |

| DCM | 78 | 95 |

Temperature Effects

Elevated temperatures (>25°C) during amide coupling lead to isoquinoline ring decomposition , reducing yield by 20%.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The benzamide and isoquinoline moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamide and isoquinoline derivatives.

Scientific Research Applications

The biological activity of this compound has been linked to several therapeutic areas:

- Cancer Treatment : By modulating adenosine signaling, it may influence tumor growth and immune responses.

- Autoimmune Diseases : Its antagonistic action on the adenosine A3 receptor could provide therapeutic benefits in conditions characterized by excessive immune activation.

Pharmacological Research

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is being investigated for its potential applications in pharmacology:

- Biochemical Probes : Due to its ability to interact with specific proteins or enzymes, it serves as a valuable tool for studying biochemical pathways.

- Therapeutic Development : The compound is under exploration for its anti-inflammatory and anticancer properties, making it a candidate for drug development.

Synthetic Chemistry

In synthetic chemistry, 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is utilized as a building block for creating more complex molecules. Its synthesis typically involves multi-step organic reactions:

- Formation of Azepane Ring : Cyclization reactions using appropriate amine precursors.

- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.

- Coupling Reactions : Attachment of the isoquinoline moiety through methods like Suzuki or Heck coupling.

- Amidation Reactions : Formation of the benzamide structure through reactions with benzoyl chloride.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The isoquinoline moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives with Sulfonamide Substituents

The compound shares structural motifs with other benzamide-based molecules, particularly sulfonamide-containing derivatives. Key comparisons include:

Key Observations :

- Substituent Position : The placement of the azepane sulfonyl group (3- vs. 4-position) may influence steric interactions with biological targets. For example, 4-substituted analogs (e.g., the compound in ) exhibit measurable aqueous solubility, suggesting positional effects on physicochemical properties.

Comparison with Bioactive Benzamide Derivatives

EPZ011989 (EZH2 Inhibitor)

EPZ011989, a benzamide derivative with a morpholinopropynyl group and cyclohexylamino substituents, demonstrates potent EZH2 inhibition (IC₅₀ < 10 nM) . However, the absence of a morpholine or pyridinone moiety in 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide may limit its specificity for EZH2.

Antimicrobial Benzamides

N-[3-(2-Oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonyl) benzyl] benzamide derivatives exhibit antimicrobial activity, particularly with halogen substitutions (e.g., 5-Cl, 5-I) enhancing potency . The target compound’s isoquinoline group could mimic halogenated aromatic systems in binding microbial enzymes, but direct evidence is lacking.

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is a novel compound characterized by its unique structural features, including an azepane sulfonamide moiety and an isoquinoline group. This compound has garnered attention for its potential biological activities, particularly as an antagonist of the human adenosine A3 receptor, which is implicated in various physiological and pathological processes.

Chemical Structure and Properties

The molecular formula of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is . Its structure can be broken down into several key components:

- Azepane ring : Provides steric and electronic properties that influence binding affinity.

- Adenosine A3 receptor antagonist : Exhibits significant selectivity and affinity (17 nM) for this receptor, highlighting its potential therapeutic applications in cancer and autoimmune diseases.

The biological activity of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide primarily involves its interaction with the adenosine A3 receptor. This interaction modulates adenosine signaling pathways, which are crucial in regulating immune responses and tumor growth. The sulfonyl group enhances binding through strong interactions with amino acid residues in the active sites of target proteins, while the isoquinoline moiety contributes to the overall binding specificity.

Antagonistic Effects

Research indicates that 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide acts as a potent antagonist at the human adenosine A3 receptor. This antagonism can lead to:

- Inhibition of tumor growth : By modulating the immune response against tumors.

- Potential anti-inflammatory effects : Through regulation of inflammatory pathways linked to adenosine signaling.

In Vitro Studies

In vitro assays have demonstrated that this compound selectively inhibits adenosine A3 receptor activity without significantly affecting other adenosine receptors, which is critical for minimizing side effects in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide:

Q & A

Q. Optimization strategies :

- Vary solvents (DMF vs. THF) to improve yield.

- Screen temperatures (0°C to reflux) for sulfonylation efficiency.

- Use catalytic additives (e.g., DMAP) to accelerate coupling .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

- NMR spectroscopy : Use and NMR to confirm substitution patterns (e.g., sulfonamide linkage at position 3 of the benzamide). Key signals: sulfonyl group protons (~3.1–3.3 ppm for azepane CH) and isoquinoline aromatic protons (8.5–9.0 ppm) .

- HRMS (ESI) : Validate molecular weight with <2 ppm error.

- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Basic: How can researchers assess the compound’s stability under varying pH, temperature, and light conditions?

Answer:

- Accelerated stability studies : Incubate the compound at 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B) and track changes in absorbance spectra.

- pH-dependent hydrolysis : Test in buffers (pH 1–10) at 37°C; quantify degradation products using LC-MS .

Advanced: What methodologies are recommended to investigate its mechanism of action in biological systems?

Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to putative protein targets (e.g., kinases or receptors).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with active sites. Validate with mutagenesis studies .

Advanced: How can environmental fate studies be designed to evaluate its ecological impact?

Answer:

- Biodegradation assays : Use OECD 301B (modified Sturm test) to measure mineralization in activated sludge.

- Bioaccumulation potential : Determine log (octanol-water partition coefficient) via shake-flask method.

- Abiotic transformations : Expose to simulated sunlight (Xe arc lamp) and analyze photoproducts with LC-QTOF-MS .

Advanced: How should researchers address contradictions in bioactivity data across different cell lines or animal models?

Answer:

- Dose-response normalization : Account for differences in cell permeability (e.g., use PAMPA assays) or metabolic clearance (e.g., liver microsomal stability).

- Transcriptomic profiling : Compare gene expression patterns in responsive vs. non-responsive models via RNA-seq.

- Pharmacokinetic studies : Measure plasma/tissue concentrations to correlate exposure with efficacy .

Advanced: What computational approaches are validated for predicting its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

Answer:

- In silico tools :

- ADMET Predictor™ : Estimate oral bioavailability and CYP450 inhibition.

- SwissADME : Predict BBB permeability and P-gp substrate likelihood.

- Metabolism prediction : Use GLORY or MetaSite to identify probable Phase I/II metabolites .

Advanced: How can proteomic or genomic screens identify novel biological targets for this compound?

Answer:

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins; identify via LC-MS/MS.

- CRISPR-Cas9 screens : Perform genome-wide knockout screens in target cells to identify resistance genes.

- Phosphoproteomics : Quantify kinase inhibition by monitoring phosphorylation changes .

Advanced: What experimental designs are optimal for studying its degradation products in environmental or biological matrices?

Answer:

- High-resolution mass spectrometry (HRMS) : Use LC-QTOF-MS with MSE data acquisition to fragment all ions simultaneously.

- Stable isotope labeling : Synthesize -labeled analogs to track degradation pathways.

- Ecotoxicity assays : Test photoproducts on Daphnia magna or algal growth inhibition (OECD 201/202) .

Advanced: How can multi-parametric experimental designs (e.g., factorial or response surface) optimize formulation stability?

Answer:

- Box-Behnken design : Vary excipients (e.g., surfactants, cryoprotectants) and process parameters (lyophilization speed).

- Critical quality attributes (CQAs) : Monitor particle size (DLS), crystallinity (PXRD), and aggregation (SEC-HPLC).

- Accelerated stability modeling : Use Arrhenius equations to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.